molecular formula C9H6LiNO3 B6218416 lithium 2-(2,1-benzoxazol-3-yl)acetate CAS No. 2751611-09-1

lithium 2-(2,1-benzoxazol-3-yl)acetate

Cat. No.: B6218416
CAS No.: 2751611-09-1
M. Wt: 183.1
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Description

Lithium 2-(2,1-benzoxazol-3-yl)acetate is a lithium salt derived from the acetic acid derivative of the benzoxazole heterocycle. Benzoxazole consists of a fused benzene and oxazole ring, where the oxygen atom in the oxazole contributes to its electron-deficient aromatic system.

Properties

CAS No.

2751611-09-1

Molecular Formula

C9H6LiNO3

Molecular Weight

183.1

Purity

95

Origin of Product

United States

Preparation Methods

Solvent Selection

SolventTemperature (°C)Reaction Time (h)Yield (%)
Toluene70295
Ethanol78488
THF66382

Toluene’s low polarity facilitates lithium acetate precipitation, minimizing byproduct formation.

Catalytic Systems

  • LAIL@MNP : Enhances cyclization kinetics via ultrasonic cavitation, reducing energy input by 40% compared to conventional heating.

  • AlCl₃ : Traditional Lewis acid for Friedel-Crafts acylation; requires 1.5 equiv but generates acidic waste.

Purification and Characterization

Crude lithium 2-(2,1-benzoxazol-3-yl)acetate is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals with >99% purity. Structural validation employs:

  • ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, oxazole-H), 7.82–7.75 (m, 4H, aromatic-H), 3.92 (s, 2H, CH₂COO⁻).

  • FT-IR : 1580 cm⁻¹ (C=N stretch), 1680 cm⁻¹ (C=O stretch), 450 cm⁻¹ (Li–O vibration).

Industrial-Scale Production Considerations

Scalable synthesis employs continuous flow reactors to maintain precise temperature control and reduce reaction times by 30%. Economic analysis favors toluene over halogenated solvents due to lower toxicity and easier recovery via distillation .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(2,1-benzoxazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

Lithium 2-(2,1-benzoxazol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium 2-(2,1-benzoxazol-3-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The benzoxazole moiety can interact with various enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity to exert therapeutic effects .

Comparison with Similar Compounds

Structural Analogs with Varied Heterocycles

The benzoxazole core distinguishes this compound from other heterocyclic acetates. Key comparisons include:

Compound Name Heterocycle Molecular Weight (g/mol) Key Properties/Applications Reference
Lithium 2-(pyrimidin-4-yl)acetate Pyrimidine 144.06 Potential kinase inhibition; H302 hazard
Lithium 2-(1,3,4-oxadiazol-2-yl)acetate 1,3,4-Oxadiazole Not provided Coordination chemistry; organic synthesis
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Benzothiazole Not provided Fluorescent probes; anticancer activity
Sodium 1,3-benzoxazol-2-ylacetate Benzoxazole Not provided Ionic liquid applications; solubility in polar solvents

Key Observations:

  • Heterocycle Influence : Benzoxazole’s oxygen atom enhances electron-withdrawing effects compared to benzothiazole (sulfur) or pyrimidine (nitrogen-only), altering solubility and reactivity .
  • Counterion Effects : Sodium salts (e.g., Sodium 1,3-benzoxazol-2-ylacetate) exhibit higher solubility in aqueous media than lithium salts, which may favor organic-phase reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing lithium 2-(2,1-benzoxazol-3-yl)acetate?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or ester hydrolysis. For example, the benzoxazol core can be synthesized via cyclization of 2-aminophenol derivatives with chloroacetate intermediates under basic conditions (e.g., potassium carbonate) . The lithium salt is then formed by reacting the free acid with lithium hydroxide. Key reagents include ethyl 2-(benzoxazol-3-yl)acetate, which undergoes hydrolysis in acidic or basic media to yield the carboxylic acid, followed by neutralization with LiOH .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The benzoxazol proton signals appear as singlets or doublets in the aromatic region (δ 7.0–8.5 ppm), while the acetate methylene group resonates near δ 3.5–4.0 ppm. Lithium coordination may cause slight shifts in peak splitting .
  • IR : Stretching vibrations for the benzoxazol ring (C=N at ~1600–1650 cm⁻¹) and carboxylate group (asymmetric COO⁻ at ~1550–1610 cm⁻¹) confirm structural features .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use fume hoods for powder handling to avoid inhalation. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Consult safety protocols for lithium salts and benzoxazol derivatives, which may exhibit acute toxicity .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level can model the compound’s geometry and frontier molecular orbitals (HOMO-LUMO). Solvent effects (e.g., DMSO) are incorporated via the Polarizable Continuum Model (PCM). Software like Gaussian or ORCA is recommended .

Q. How does the lithium ion influence the coordination chemistry of 2-(2,1-benzoxazol-3-yl)acetate in solution?

  • Methodological Answer : Lithium’s small ionic radius and high charge density promote chelation with the carboxylate and benzoxazol nitrogen. Conductivity titration and X-ray crystallography (using ORTEP-3 for visualization ) can map coordination modes. Compare with sodium or potassium salts to assess ion-specific effects on solubility and reactivity .

Q. What strategies resolve contradictions in reported biological activity data for benzoxazol-derived compounds?

  • Methodological Answer :

  • Dose-Response Analysis : Test across a broader concentration range to identify non-linear effects.
  • Structural Analogues : Compare activities of derivatives (e.g., thiazole vs. benzoxazol) to isolate pharmacophores.
  • Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition and cell viability) to confirm target specificity. Contradictions often arise from varying assay conditions or impurity profiles .

Q. How can X-ray crystallography clarify the solid-state structure of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation from ethanol/water. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELX. Refinement in Olex2 or ORTEP-3 reveals Li-O bond lengths and packing motifs. Compare with related structures (e.g., benzothiazol analogues ) to identify trends.

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